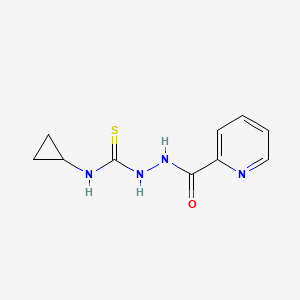
N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide, also known as BTA, is a chemical compound that has been extensively studied for its potential use in scientific research. BTA is a heterocyclic compound that contains a benzothiazole ring and an acetamide group. Its unique structure makes it a promising candidate for a variety of applications, including as a fluorescent probe, a corrosion inhibitor, and as a potential therapeutic agent.
Mecanismo De Acción
N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide binds selectively to metal ions through coordination of the nitrogen and sulfur atoms in the benzothiazole ring. This results in a change in the electronic structure of the compound, leading to a change in fluorescence intensity. In the case of corrosion inhibition, this compound adsorbs onto the surface of the metal, forming a protective layer that prevents further corrosion.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for use in biological systems. However, its effects on biochemical and physiological processes are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide is its high selectivity for metal ions, making it a useful tool for the detection of these ions in complex biological and environmental samples. However, its fluorescence properties can be affected by factors such as pH and temperature, which can limit its use in certain applications.
Direcciones Futuras
There are several areas of future research that could be explored with N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide. One potential application is as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's, which are characterized by abnormal accumulation of metal ions in the brain. This compound could also be used as a tool for studying the role of metal ions in biological processes, such as enzyme activity and signaling pathways. Additionally, further investigation into the corrosion inhibition properties of this compound could lead to the development of more effective corrosion inhibitors for industrial applications.
Métodos De Síntesis
N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and N-acylation reactions. One common method involves the reaction of 2-aminobenzothiazole with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Aplicaciones Científicas De Investigación
N-1,3-benzothiazol-2-yl-2-(4-methylphenyl)acetamide has been studied extensively for its potential use as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. Its unique structure allows it to bind selectively to these metal ions, resulting in a change in fluorescence intensity that can be detected using spectroscopic techniques. This compound has also been studied as a potential corrosion inhibitor for metals such as steel and aluminum.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-6-8-12(9-7-11)10-15(19)18-16-17-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWSXQWSKKNVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5705953.png)



![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)
![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)
![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)



![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)